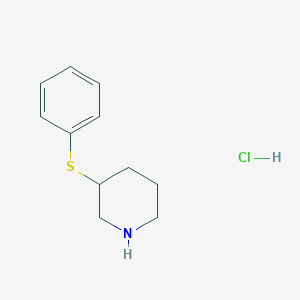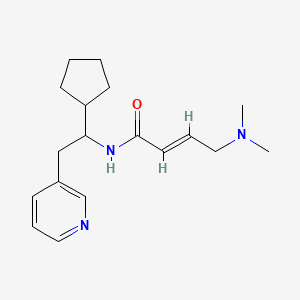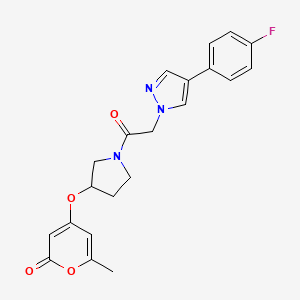![molecular formula C21H23N3O B2417542 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone CAS No. 2034421-87-7](/img/structure/B2417542.png)
1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. It has been the subject of much scientific research due to its potential applications in medicine and other fields. In
Scientific Research Applications
Synthesis and Characterization
- Compounds with imidazole and pyrrolidine substructures are synthesized through various chemical reactions, demonstrating the versatility of these molecules in forming complex structures. For instance, one study described the synthesis of compounds from ethanone and benzaldehyde derivatives, highlighting the structural diversity achievable with these frameworks (Bisseyou et al., 2007). Another research effort focused on creating optically active imidazole derivatives, showcasing the potential for these compounds in chirality-based applications (Mlostoń et al., 2013).
Coordination Polymers and Catalysis
- The creation of coordination polymers using imidazolyl and other nitrogen-containing ligands indicates the structural utility of these compounds in forming new materials with potential applications in catalysis, separation, and storage (Li et al., 2012). Additionally, the development of ruthenium(II)-NNN pincer complexes illustrates the catalytic applications of these molecules in chemical synthesis, such as the efficient coupling of diamines and alcohols to form benzimidazoles (Li et al., 2018).
Antimicrobial and Biological Activities
- Research into the biological activities of these compounds has led to the identification of structures with potential antimicrobial properties. Studies have synthesized derivatives and tested them against various bacterial and fungal strains, indicating the promise of these molecules in developing new antimicrobial agents (Abdelall, 2014).
Radiolabeling and Imaging
- The synthesis of radiolabeled compounds for potential use in PET imaging demonstrates the application of these molecules in medical diagnostics. Although not directly related to the specific compound , this area of research underscores the potential for developing imaging agents based on complex organic molecules (Liu et al., 2012).
properties
IUPAC Name |
1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15-7-3-4-8-17(15)13-21(25)23-12-11-18(14-23)24-16(2)22-19-9-5-6-10-20(19)24/h3-10,18H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOYLTNZQAWBFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3S)-1-[6-(5-methyl-3-oxo-1H-pyrazol-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B2417463.png)


![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide](/img/structure/B2417467.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2417470.png)
![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2417471.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide](/img/structure/B2417473.png)


![N-(2,4-difluorophenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2417476.png)
![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2417478.png)
![1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2417480.png)
